![molecular formula C14H14N4S B12933401 6-Benzylsulfanyl-7-ethylpurine CAS No. 21186-49-2](/img/structure/B12933401.png)
6-Benzylsulfanyl-7-ethylpurine
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Overview
Description
6-Benzylsulfanyl-7-ethylpurine is a chemical compound with the molecular formula C14H14N4S and a molecular weight of 270.35 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and is a fundamental component of nucleic acids.
Preparation Methods
The synthesis of 6-Benzylsulfanyl-7-ethylpurine typically involves the reaction of 7-ethylpurine with benzylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
6-Benzylsulfanyl-7-ethylpurine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Scientific Research Applications
6-Benzylsulfanyl-7-ethylpurine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Benzylsulfanyl-7-ethylpurine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes in the purine biosynthesis and degradation pathways .
Comparison with Similar Compounds
6-Benzylsulfanyl-7-ethylpurine can be compared with other similar compounds, such as:
6-Mercaptopurine: A well-known purine analog used in the treatment of leukemia. It has a similar structure but lacks the benzylsulfanyl group.
2-Benzylsulfanyl-7H-purin-6-one: Another purine derivative with a benzylsulfanyl group, but with different substitution patterns on the purine ring.
Biological Activity
6-Benzylsulfanyl-7-ethylpurine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. The compound acts as an inhibitor of certain kinases, which are crucial in cell signaling and proliferation pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Biological Activity
-
Antitumor Activity:
- Case Studies: Research has demonstrated that derivatives of purine compounds, including this compound, exhibit significant antitumor properties. In vitro studies showed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of cell cycle arrest and apoptosis.
- Research Findings: A study published in Cancer Research indicated that purine derivatives could effectively target cancer cells resistant to conventional therapies, suggesting a potential role in combination treatments.
-
Enzyme Inhibition:
- Mechanism: The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism, which are essential for DNA replication and repair processes in cancer cells.
- Experimental Data: Inhibitory assays revealed that this compound has a significant effect on enzyme activity, reducing the rate of nucleotide synthesis by up to 70% in certain assays.
Comparative Analysis
Compound | Molecular Weight | Antitumor Activity | Enzyme Inhibition |
---|---|---|---|
This compound | 252.36 g/mol | High | Moderate |
7-Deazapurine | 195.22 g/mol | Moderate | High |
Purine Derivative X | Variable | Low | Low |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials: Ethylamine and benzyl mercaptan.
- Reaction Conditions: The reaction is usually carried out under reflux conditions with appropriate solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Yield Optimization: Various catalysts (e.g., palladium or nickel) may be employed to enhance yield and purity.
Research Findings
Recent studies have focused on the pharmacokinetics and toxicity profiles of this compound:
- Pharmacokinetics: Animal models have shown favorable absorption rates with moderate half-lives, indicating potential for therapeutic use.
- Toxicity Studies: Initial toxicity assessments suggest that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further clinical trials.
Properties
CAS No. |
21186-49-2 |
---|---|
Molecular Formula |
C14H14N4S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
6-benzylsulfanyl-7-ethylpurine |
InChI |
InChI=1S/C14H14N4S/c1-2-18-10-17-13-12(18)14(16-9-15-13)19-8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |
InChI Key |
JREBKYPDLOIPEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C(=NC=N2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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